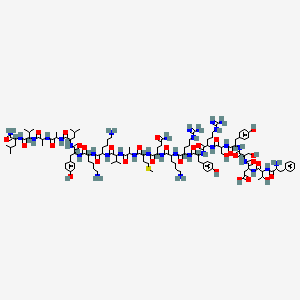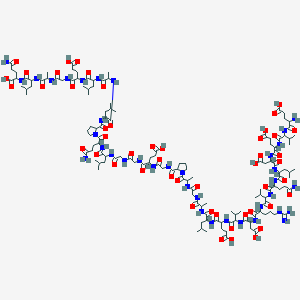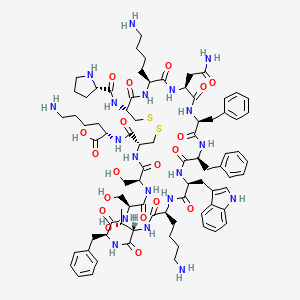
22-52-肾上腺髓质素(人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22-52-Adrenomedullin (human) is an NH2 terminal truncated adrenomedullin analogue . It acts as an adrenomedullin receptor antagonist and also antagonizes the calcitonin gene-related peptide (CGRP) receptor in the hindlimb vascular bed of the cat . It is used to study the functions and mechanism of action of Adrenomedullin (ADM) signaling .
Molecular Structure Analysis
The molecular formula of 22-52-Adrenomedullin (human) is C121H193N33O31S . It has a molecular weight of 2638.1 g/mol . The structure can be described as composed by a central α-helical region, spanning about one third of its total length, flanked by two disordered segments at both N- and C-termini .Chemical Reactions Analysis
Adrenomedullin (22-52) mediated the migration, proliferation, and tube formation after HRECs were exposed to high levels of glucose, which may be related to its ability to affect the expression of VEGF through the PI3K pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of 22-52-Adrenomedullin (human) include a molecular weight of 2638.1 g/mol and a molecular formula of C121H193N33O31S .科学研究应用
Cardiovascular Disease Research
Adrenomedullin (AM) (22-52), human, has been studied for its potential applications in cardiovascular diseases (CVDs). It is known to be a vasodilative peptide with various physiological functions, including the maintenance of vascular tone and endothelial barrier function . In early human studies, AM (22-52) was explored for treating conditions such as heart failure, myocardial infarction, pulmonary hypertension, and peripheral artery disease. However, challenges such as the short half-life of AM in the bloodstream and the need for continuous intravenous infusion have limited its therapeutic applications .
Inflammatory Bowel Disease Therapy
AM (22-52) has shown promise as a therapeutic agent for inflammatory bowel disease (IBD). It suppresses inflammatory cytokine production in the intestinal mucosa, improves vascular and lymphatic regeneration and function, mucosal epithelial repair, and immune function in animal models with intestinal inflammation . Clinical trials are underway in Japan for patients with refractory ulcerative colitis and Crohn’s disease, and there is ongoing development of a subcutaneous formulation for outpatient treatment .
Receptor Antagonism Studies
As an adrenomedullin receptor antagonist, AM (22-52) is used to study the functions and mechanism of action of ADM signaling. It helps differentiate adrenomedullin binding sites in various cells and tissues, providing insights into the cellular pathways influenced by adrenomedullin .
Angiogenesis and Tissue Repair
AM (22-52) is involved in angiogenesis and tissue repair processes. Its applications in these areas are crucial for understanding how the body forms new blood vessels and repairs damaged tissues, which has implications for treating a variety of conditions, including wound healing and organ transplantation .
Vasodilation and Endothelial Function
The vasodilatory effects of AM (22-52) are significant for research into the regulation of blood pressure and endothelial function. This has implications for the development of treatments for hypertension and other vascular disorders .
Anti-inflammatory Applications
The anti-inflammatory properties of AM (22-52) make it a candidate for research into treatments for diseases characterized by inflammation, such as arthritis and asthma .
Organ Protection
Research into AM (22-52) also includes its role in organ protection. This involves studying its protective effects against organ damage caused by various diseases or conditions, potentially leading to new therapeutic approaches .
Pharmacological Tool
AM (22-52) serves as a pharmacological tool to understand the broader implications of adrenomedullin in physiology and pathology. It is used in experimental setups to elucidate the role of adrenomedullin in different biological systems .
作用机制
Target of Action
The primary target of 22-52-Adrenomedullin (human), also known as Adrenomedullin (AM) (22-52), human, is the Adrenomedullin (ADM) receptor . This receptor is expressed in various cells and tissues . ADM is a vasodilator produced by most contractile cells and is involved in the regulation of fluid and electrolyte homeostasis and in the maintenance of cardiovascular functioning .
Mode of Action
Adrenomedullin (AM) (22-52), human, acts as an antagonist to the ADM receptor . It is used to study the functions and mechanism of action of ADM signaling . This compound interacts with its targets and results in changes that allow it to differentiate ADM binding sites in various cells and tissues .
Biochemical Pathways
It is known that adm and its receptors play a role in various physiological processes, including the regulation of fluid and electrolyte homeostasis and cardiovascular functioning
Pharmacokinetics
It is known that adm, the parent compound, has a short plasma half-life
Result of Action
The molecular and cellular effects of AM (22-52) are primarily related to its antagonistic action on the ADM receptor . By blocking the ADM receptor, AM (22-52) can influence the functions and signaling
安全和危害
未来方向
Adrenomedullin (22-52) is currently being tested in clinical trials for ulcerative colitis, Crohn’s disease, severe COVID-19 for its anti-inflammatory properties and in ischemic stroke for its additional angiogenic action . It has been proposed as a therapeutic option for vascular cognitive impairment as its arteriogenic and angiogenic properties are thought to contribute to a slowing of cognitive decline in mice after chronic cerebral hypoperfusion .
属性
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDBQGTKNYEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H193N33O31S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2638.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










